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Gallium(III) oxide

Power Electronics Semiconductor Materials Figure of Merit

Gallium(III) oxide (β-Ga₂O₃) delivers an unmatched Baliga figure of merit (~3444) and 8 MV/cm critical breakdown field, enabling lower conduction losses in >1 kV power switches. Unlike SiC/GaN, β-Ga₂O₃ is grown by scalable melt techniques (EFG), projecting ~2× lower substrate costs. It also enables filter-free solar-blind UV photodetectors for flame detection and missile tracking. The trade-off is low thermal conductivity (0.1–0.3 W/cm·K), requiring system-level thermal management. Choose β-Ga₂O₃ for next-generation high-voltage inverters, solid-state transformers, and cost-sensitive power supplies.

Molecular Formula Ga2O3
Molecular Weight 187.44 g/mol
Cat. No. B7798060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium(III) oxide
Molecular FormulaGa2O3
Molecular Weight187.44 g/mol
Structural Identifiers
SMILESO=[Ga]O[Ga]=O
InChIInChI=1S/2Ga.3O
InChIKeyQZQVBEXLDFYHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium(III) Oxide (Ga₂O₃) Ultra-Wide Bandgap Semiconductor: Sourcing & Benchmarking for Power Electronics


Gallium(III) oxide, primarily in its thermodynamically stable β-phase (β-Ga₂O₃), is an ultra-wide bandgap (UWBG) semiconductor with a bandgap of 4.5–4.9 eV and a theoretical critical breakdown electric field of approximately 8 MV/cm [1]. These intrinsic properties underpin a Baliga figure of merit (BFOM) ranging from ~3000 to 3444—a metric that quantifies a material's theoretical suitability for high-voltage power switching—which is substantially higher than incumbent wide-bandgap materials [2]. Unlike other UWBG candidates, β-Ga₂O₃ can be grown as large, high-quality single crystals directly from the melt using scalable techniques like edge-defined film-fed growth (EFG), a key differentiator for manufacturing economics [3].

Why Gallium(III) Oxide (Ga₂O₃) Cannot Be Directly Substituted by SiC, GaN, or Other UWBG Semiconductors


Selecting a power semiconductor requires navigating a matrix of performance, thermal management, and manufacturing cost. While silicon carbide (SiC) and gallium nitride (GaN) are established wide-bandgap materials, and diamond offers superior thermal properties, none can be generically interchanged with gallium(III) oxide. β-Ga₂O₃'s unique combination of an ultra-high theoretical Baliga figure of merit (BFOM) of ~3444 [1], which promises dramatically lower conduction losses for a given breakdown voltage, is offset by its low thermal conductivity (~0.1–0.3 W/cm·K)—a trade-off that demands specific device and system-level thermal engineering [2]. Furthermore, its compatibility with melt-growth methods provides a pathway to significantly lower substrate costs compared to the vapor-phase growth required for SiC and GaN [3]. The following quantitative evidence demonstrates precisely where β-Ga₂O₃ differentiates, enabling informed technical and procurement decisions that cannot be based on generic material class assumptions.

Gallium(III) Oxide (Ga₂O₃) Differentiated Performance: A Quantitative Guide for Technical Evaluation & Sourcing


Baliga Figure of Merit (BFOM) of β-Ga₂O₃ Exceeds SiC by ~10x and GaN by ~4x, Enabling Lower Conduction Losses

The Baliga figure of merit (BFOM) for β-Ga₂O₃ is calculated to be approximately 3444, compared to ~317 for 4H-SiC and ~846 for GaN [1]. This metric, which is proportional to the cube of the critical electric field, quantifies a material's theoretical potential for minimizing specific on-resistance (Ron,sp) at a given breakdown voltage. The 10.9x higher BFOM over SiC and 4.1x higher over GaN directly translates to the potential for power devices with substantially lower conduction losses [2].

Power Electronics Semiconductor Materials Figure of Merit

β-Ga₂O₃ Theoretical Breakdown Electric Field of 8 MV/cm is 3.2× Greater than SiC and 2.4× Greater than GaN

The theoretical critical breakdown electric field (Ec) for β-Ga₂O₃ is 8 MV/cm, which is substantially higher than the 2.5 MV/cm for 4H-SiC and 3.3 MV/cm for GaN [1]. This property is a primary driver of the material's high BFOM and directly enables devices to be designed with thinner drift regions for the same voltage rating, reducing on-resistance and die size [2].

High-Voltage Devices Dielectric Breakdown Power Semiconductors

Experimental β-Ga₂O₃ Schottky Barrier Diode Achieves P-FOM of 10.6 GW/cm², Surpassing Unipolar Limits of SiC and GaN

In a head-to-head benchmark against theoretical material limits, a vertical β-Ga₂O₃ Schottky Barrier Diode (SBD) fabricated with a deep-trench structure achieved a Baliga power figure of merit (P-FOM = BV²/Ron,sp) of 7.4–10.6 GW/cm² [1]. This experimental result is explicitly shown to exceed the 1-D unipolar limit for both SiC and GaN devices, demonstrating that engineered β-Ga₂O₃ devices can outperform the theoretical best-case performance of unipolar devices made from incumbent materials [2].

Schottky Barrier Diode Power Device Performance Figure of Merit

Melt-Grown β-Ga₂O₃ Substrates Projected to Offer 2× Cost Advantage over Czochralski-Grown Epi-Wafers

A techno-economic analysis projects that β-Ga₂O₃ wafers manufactured using the Edge-Defined Film-Fed Growth (EFG) method have a 2× cost advantage compared to epi-wafers grown via the Czochralski (CZ) method, when calculated using 2021 iridium crucible costs [1]. More broadly, the ability to use melt-growth techniques for β-Ga₂O₃ (similar to silicon) offers a fundamental cost structure advantage over SiC and GaN, which require more expensive, slower vapor-phase epitaxial growth processes for high-quality crystals [2].

Semiconductor Manufacturing Crystal Growth Cost of Ownership

β-Ga₂O₃ MESFET Achieves 2.45 kV Breakdown and HMFOM of 17.5, Competitive with Commercial WBG Devices

A β-Ga₂O₃ metal-semiconductor field-effect transistor (MESFET) fabricated without field plates demonstrated a record breakdown voltage of 2.45 kV and an estimated Huang material figure of merit (HMFOM) of 17.5 (W/C)^1/2 [1]. The HMFOM value is considered 'competitive with commercial wide-bandgap devices' and is achieved without field plates, which reduces parasitic capacitance and increases switching speed—a significant trade-off advantage for high-frequency power switching applications [2].

MESFET Power Switching High-Voltage Transistor

β-Ga₂O₃ Thermal Conductivity (0.11–0.27 W/cm·K) is ~40× Lower than SiC, Mandating Substrate Engineering

A critical and well-documented differentiator is β-Ga₂O₃'s low anisotropic thermal conductivity, which is ~0.11 W/cm·K in the [010] direction and up to ~0.27 W/cm·K in other directions [1]. This is approximately 40× lower than 4H-SiC (~4.9 W/cm·K) and ~10× lower than GaN (~2.3 W/cm·K) [2]. This severe self-heating effect is a primary performance limiter and dictates that device and system designs must incorporate advanced thermal management strategies, such as heterogeneous integration with high-conductivity substrates like SiC or diamond [3].

Thermal Management Device Packaging Reliability

Where Gallium(III) Oxide (Ga₂O₃) Outperforms Alternatives: High-Impact Application Scenarios


High-Voltage, Low-Frequency Power Converters for Grid-Scale and Traction Applications

β-Ga₂O₃'s exceptional Baliga FOM (10× that of SiC) and high breakdown field (8 MV/cm) directly translate to lower conduction losses at high voltages (>1 kV) and lower frequencies (<100 kHz) where switching losses are not the dominant factor [1]. This makes it a strong candidate for next-generation inverters in electric trains, renewable energy grid-tie inverters, and solid-state transformers, where efficiency and die size reduction are paramount, and the thermal management challenges can be addressed at the system level [2].

Solar-Blind UV Photodetectors and Flame Sensors

With a bandgap of 4.8 eV, β-Ga₂O₃ is intrinsically sensitive to UV-C radiation (wavelengths < 260 nm) and is virtually 'solar-blind,' meaning it does not respond to visible or near-UV sunlight that can cause false triggers in silicon-based detectors [3]. This eliminates the need for expensive and complex optical filters, making β-Ga₂O₃-based photodetectors a superior and cost-effective choice for applications such as flame detection in turbines, missile plume tracking, and ozone monitoring [4].

Cost-Sensitive, High-Volume Power Devices Enabled by Melt-Grown Substrates

The ability to grow large, high-quality β-Ga₂O₃ crystals from the melt using scalable techniques like EFG provides a fundamental cost advantage over SiC and GaN, which rely on slower, more expensive vapor-phase growth [5]. Projected to be 2× cheaper than CZ-grown epi-wafers [6], this cost structure positions β-Ga₂O₃ as a highly attractive material for high-volume, cost-sensitive applications such as power supplies in consumer electronics, data center power distribution, and on-board chargers for electric vehicles, once manufacturing processes mature [7].

High-Efficiency RF and Power Switching with Low Parasitic Capacitance

Experimental β-Ga₂O₃ MESFETs have demonstrated a record 2.45 kV breakdown voltage and a competitive HMFOM without the use of field plates [8]. Field plates are commonly used in SiC and GaN devices to manage electric fields, but they introduce parasitic capacitance that degrades switching speed. The ability to achieve high breakdown voltages in β-Ga₂O₃ without field plates offers a pathway to higher-frequency, higher-efficiency power switching and RF amplifier applications, where minimizing capacitance is a critical design goal [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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